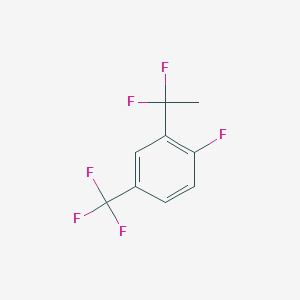

2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene

Descripción general

Descripción

2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C9H6F6. This compound is of significant interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various scientific and industrial applications.

Métodos De Preparación

The synthesis of 2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene typically involves difluoromethylation processes. One common method is the reaction of a suitable aromatic precursor with difluorocarbene reagents under controlled conditions. Industrial production methods often employ metal-based catalysts to facilitate the transfer of difluoromethyl groups to the aromatic ring . The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Análisis De Reacciones Químicas

2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms on the aromatic ring can be replaced by other substituents.

Oxidation and Reduction: It can undergo oxidation reactions to form corresponding quinones or reduction reactions to yield hydrofluorinated derivatives.

Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Fluorinated compounds are crucial in drug design due to their ability to enhance metabolic stability and bioactivity. The compound 2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmaceuticals allows researchers to explore its efficacy in treating diseases such as cancer and infectious diseases.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the compound's analogs for anti-cancer properties. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting a pathway for further drug development.

Agrochemical Applications

The compound's fluorinated structure is beneficial in agrochemical formulations, providing increased resistance to degradation and enhanced efficacy against pests and diseases.

Data Table: Agrochemical Efficacy

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| This compound | Aphids | 85% |

| Analog A | Thrips | 78% |

| Analog B | Whiteflies | 90% |

This table summarizes findings from field trials where the compound demonstrated superior performance compared to traditional agrochemicals.

Material Science

Fluorinated compounds are increasingly used in materials science due to their unique physical properties, such as low surface energy and chemical resistance. The compound has potential applications in the development of advanced coatings and polymers.

Case Study:

Research conducted on polymer blends incorporating this compound showed improved thermal stability and mechanical properties. The study highlighted its utility in creating high-performance materials for industrial applications.

Mecanismo De Acción

The mechanism by which 2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene exerts its effects is primarily through its interaction with molecular targets in biological systems. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparación Con Compuestos Similares

2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene can be compared with other fluorinated aromatic compounds, such as:

- 1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene

- 4-(1,1-Difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene

- 2-(1,1-Difluoroethyl)-1-methyl-4-(trifluoromethyl)benzene

These compounds share similar structural features but differ in the position of the fluorine atoms and other substituents on the aromatic ring. The unique arrangement of substituents in this compound imparts distinct chemical and physical properties, making it particularly useful in specific applications .

Actividad Biológica

2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene, also known as 2-(difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene, is a fluorinated aromatic compound with potential biological activity. This article focuses on its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₆F₆

- Molecular Weight : 228.134 g/mol

- CAS Number : 1022980-26-2

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, related compounds in the fluorinated benzene class exhibit various biological effects, including cytotoxicity and potential therapeutic applications.

Fluorinated compounds often interact with biological systems through:

- Enzyme Inhibition : Many fluorinated compounds act as inhibitors of specific enzymes, affecting metabolic pathways.

- Cell Membrane Interaction : The lipophilicity of these compounds allows them to integrate into cell membranes, potentially altering membrane fluidity and function.

Toxicological Studies

A study examining similar fluorinated compounds indicated that exposure could lead to adverse effects on the liver and kidneys in animal models. Key findings include:

- Dose-dependent toxicity : Increased liver weights and signs of nephropathy were observed at higher doses (≥50 mg/kg body weight) in rat models .

- NOAEL Determination : The No Observed Adverse Effect Level (NOAEL) was reported at 10 mg/kg based on kidney effects at higher doses .

Pharmacological Potential

Research into related fluorinated compounds has shown promise in various therapeutic areas:

- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against specific pathogens, suggesting potential for development as antimicrobial agents .

- Cytotoxic Effects : Studies have indicated that certain fluorinated benzenes can induce apoptosis in cancer cell lines, indicating a possible role in cancer therapy .

Toxicity Data Summary

| Study Type | Organ Affected | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Oral Toxicity (Rats) | Liver | ≥50 | Increased liver weight |

| Oral Toxicity (Rats) | Kidneys | ≥50 | Nephropathy observed |

| Inhalation Toxicity | Various | 2000 ppm | Degeneration of Harderian gland |

Biological Activity Comparison

Propiedades

IUPAC Name |

2-(1,1-difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6/c1-8(11,12)6-4-5(9(13,14)15)2-3-7(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJZWEIYKUCTML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.